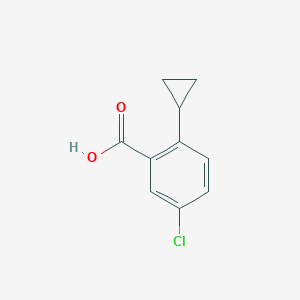
5-Chloro-2-cyclopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position and a cyclopropyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of 5-chlorobenzoic acid. This can be done using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, under reflux conditions. Another method involves the direct chlorination of 2-cyclopropylbenzoic acid using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-cyclopropylbenzaldehyde or this compound.
Reduction: Formation of 5-chloro-2-cyclopropylbenzyl alcohol or 5-chloro-2-cyclopropylbenzene.
Substitution: Formation of compounds like 5-methoxy-2-cyclopropylbenzoic acid or 5-cyano-2-cyclopropylbenzoic acid.
Aplicaciones Científicas De Investigación
5-Chloro-2-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and cyclopropyl group influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Chloro-2-iodobenzoic acid: Contains an iodine atom instead of a cyclopropyl group.
2-Cyclopropylbenzoic acid: Lacks the chlorine substitution.
Uniqueness
5-Chloro-2-cyclopropylbenzoic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
5-chloro-2-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) |
Clave InChI |
SFEJVLGCWYBHIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




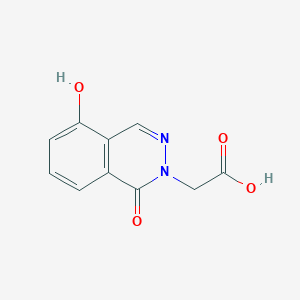
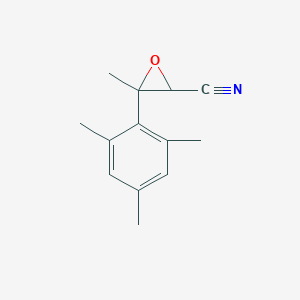

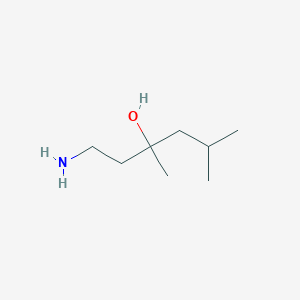
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
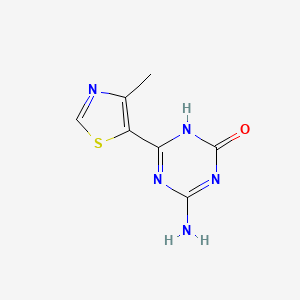
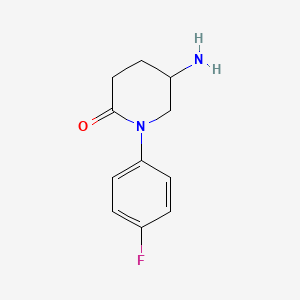
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
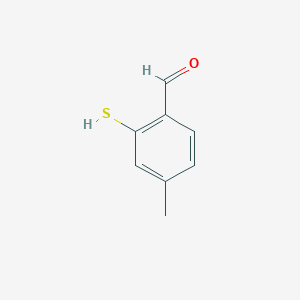
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
